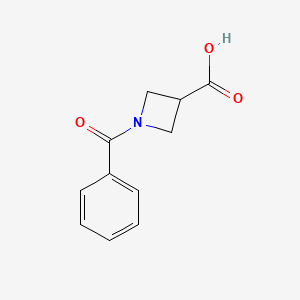
7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indenones, like the one you mentioned, are a type of organic compound that contain a five-membered ring fused to a ketone . They are part of a larger class of compounds known as heterocycles, which are commonly found in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of an indenone can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These methods can provide information about the positions of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
Indenones can undergo a variety of chemical reactions, including nucleophilic addition at the carbonyl group and electrophilic substitution at the aromatic ring . The specific reactions that a given indenone can undergo will depend on its structure and the conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of an indenone, such as its melting point, solubility, and stability, can be determined using various analytical techniques . These properties can influence how the indenone behaves in a biological system or how it can be formulated into a drug.Scientific Research Applications
Pharmaceuticals: Potential CYP1A2 Inhibitor
This compound has been identified as a potential CYP1A2 inhibitor . The CYP1A2 enzyme is significant in the metabolism of various drugs, and its inhibition can be crucial in increasing the bioavailability of certain medications. This property could be harnessed in the development of new drugs or in improving existing therapeutic regimens.
Organic Synthesis: Building Block
Due to its reactive ketone group, this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including condensation and addition reactions, to form more complex molecules, which can be used in synthesizing natural products or novel organic compounds.
Computational Chemistry: Molecular Modeling
The compound’s structure allows for its use in computational chemistry for molecular modeling purposes . Programs like Amber and GROMACS can utilize it to produce simulations that help understand molecular behavior and interactions, which is valuable in drug design and materials science.
Biofuels: Pyrolysis Bio-Oil Upgrading
Research indicates that methyl- and methoxy-substituted indanones, like 7-Methoxy-4-methyl-1-indanone, could play a role in the production of advanced biofuels via pyrolysis bio-oil upgrading . This application is particularly relevant in the context of renewable energy sources and sustainability.
Medicinal Chemistry: Drug Discovery
The physicochemical properties of 7-Methoxy-4-methyl-1-indanone, such as high GI absorption and BBB permeant, indicate its potential in drug discovery . It could be used to develop new therapeutic agents that require these specific pharmacokinetic properties.
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-methoxy-4-methyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-3-6-10(13-2)11-8(7)4-5-9(11)12/h3,6H,4-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPSMYFPKZFKOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)C2=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543336 |
Source


|
| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
67901-83-1 |
Source


|
| Record name | 1H-Inden-1-one, 2,3-dihydro-7-methoxy-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67901-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)
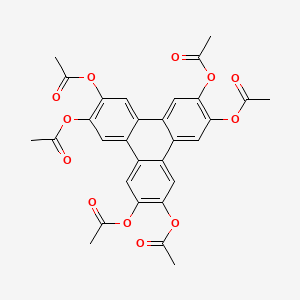
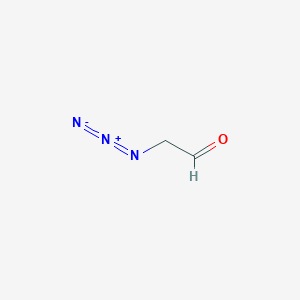
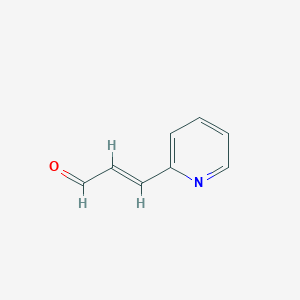

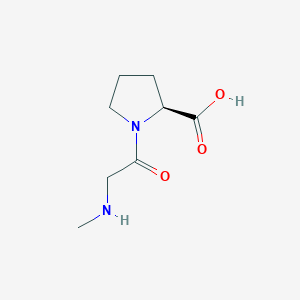
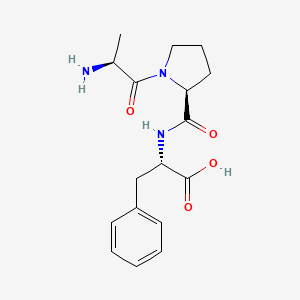

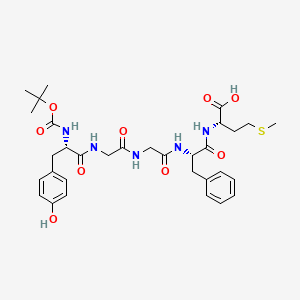

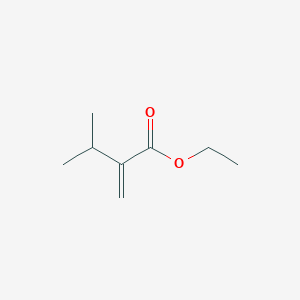
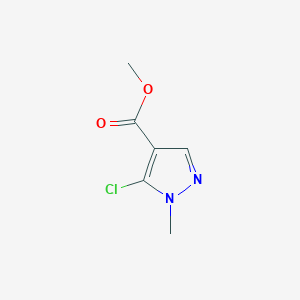
![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)
